N-(2-furanylmethylene)-2,6-dimethylbenzenamine
Description
N-(2-Furanylmethylene)-2,6-dimethylbenzenamine is a Schiff base derived from the condensation of 2,6-dimethylbenzenamine (2,6-xylidine) and 2-furaldehyde. Structurally, it features a 2,6-dimethyl-substituted benzene ring linked via an imine (-CH=N-) group to a furan ring (Figure 1). The compound’s reactivity and stability are influenced by the electron-donating methyl groups on the benzene ring and the conjugated furan-imine system, which may enhance its suitability as a ligand for transition-metal complexes or as an intermediate in organic synthesis.
Properties
CAS No. |
53656-09-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-9-12-7-4-8-15-12/h3-9H,1-2H3 |
InChI Key |
BBTZBLUAUOIJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furanylmethylene)-2,6-dimethylbenzenamine typically involves the condensation reaction between 2-furanylmethylene and 2,6-dimethylbenzenamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-furanylmethylene)-2,6-dimethylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can undergo substitution reactions where the furan or benzene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can regenerate the original amine and aldehyde .
Scientific Research Applications
N-(2-furanylmethylene)-2,6-dimethylbenzenamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(2-furanylmethylene)-2,6-dimethylbenzenamine involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. This interaction can influence the biological activity of the compound, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dimethylbenzenamine (2,6-Xylidine)
- CAS : 87-62-7
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Applications : A primary aromatic amine used extensively as an intermediate in dye synthesis, pharmaceutical manufacturing (e.g., lidocaine), and agrochemicals .
- Detected as an impurity in lidocaine hydrochloride injections, necessitating strict control during drug formulation .
- Key Differences : Unlike the Schiff base, 2,6-dimethylbenzenamine lacks the furan-imine conjugation, making it more reactive as a nucleophile but less stable under oxidative or alkaline conditions .
N-{3-[(2,6-Dimethylphenyl)amino]-1-Methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine
- CAS : 267431-79-8
- Molecular Formula : C₂₁H₂₆N₂
- Molecular Weight : 306.45 g/mol
- Structure : Contains a conjugated imine system with two 2,6-dimethylbenzene groups and a butenylidene bridge.
- Applications : Likely serves as a ligand for metal complexes, similar to nickel-based ethylene polymerization catalysts .
4,4'-Methylenebis[2,6-dimethylbenzenamine]
- CAS: Not explicitly listed (referenced in hydrolysis products) .
- Structure : A dimeric derivative with two 2,6-dimethylbenzene rings connected by a methylene (-CH₂-) bridge.
- Applications : Used in synthesizing reactive dyes and polymers. Hydrolysis products are relevant in environmental and toxicological assessments .
- Key Differences : The methylene bridge introduces rigidity, contrasting with the planar furan-imine system in the target compound.
Nickel(II) Complexes of Schiff Base Ligands
- Example: 2,6-Dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine nickel dibromides .
- Activity : Achieve ethylene polymerization activities up to 10⁷ g PE (mol Ni)⁻¹ h⁻¹ due to distorted-pyramidal geometry and electron-deficient metal centers .
- Key Insight : Schiff bases with bulky substituents (e.g., dibenzhydryl groups) enhance catalytic performance, suggesting that N-(2-furanylmethylene)-2,6-dimethylbenzenamine could be optimized for similar applications by modifying substituents.
Data Table: Comparative Analysis
Research Findings and Implications
Genotoxicity: 2,6-Dimethylbenzenamine’s genotoxicity underscores the need for rigorous impurity control in pharmaceuticals, while Schiff base derivatives like this compound may offer safer alternatives due to reduced reactivity .
Catalytic Potential: Nickel-Schiff base complexes demonstrate that structural modifications (e.g., electron-withdrawing groups) can enhance catalytic activity, a strategy applicable to the target compound .
Stability : Schiff bases are prone to hydrolysis under acidic/alkaline conditions, necessitating stability studies for pharmaceutical or industrial use .
Biological Activity
N-(2-furanylmethylene)-2,6-dimethylbenzenamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a Schiff base derived from 2,6-dimethylaniline and furfural. Its molecular formula is C12H13N O, with a molar mass of approximately 189.24 g/mol. The compound's structure allows it to form stable complexes with metal ions, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Metal Ion Complexation : The compound forms stable complexes with metal ions, which can enhance its reactivity and biological effects.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through apoptosis induction in cancer cells.
Antitumor Activity
Recent research has indicated that this compound possesses significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 8.0 | Apoptosis induction |
| MCF-7 | 7.5 | Growth inhibition |
| ZR-75-1 | 6.0 | Cytotoxicity |
The mechanism underlying this activity involves cell cycle arrest and the activation of apoptotic pathways, potentially mediated by mitochondrial dysfunction and caspase activation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies and Research Findings
- Antitumor Mechanism Study : A study conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in significant apoptosis characterized by increased levels of Bax and decreased levels of Bcl-2 proteins. Flow cytometry analysis indicated an increase in cells arrested at the S phase of the cell cycle .
- Antimicrobial Efficacy : Another study assessed the compound's efficacy against multi-drug resistant bacterial strains, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance .
- Metal Ion Interaction : Research has demonstrated that this compound effectively binds to transition metal ions such as Cu(II) and Zn(II), which may enhance its biological activity by facilitating electron transfer processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
